molecular formula C8H8ClNO B1272833 1-(3-Amino-4-chlorophenyl)ethanone CAS No. 79406-57-8

1-(3-Amino-4-chlorophenyl)ethanone

Cat. No.: B1272833
CAS No.: 79406-57-8
M. Wt: 169.61 g/mol
InChI Key: CELXPDXOZXEXJX-UHFFFAOYSA-N
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Description

1-(3-Amino-4-chlorophenyl)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a solid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, along with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The amino and chlorine groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Amino-4-chlorophenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the phenyl ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Amino-4-chlorophenyl)ethanone can be compared with other similar compounds, such as:

    1-(3-Amino-4-bromophenyl)ethanone: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Amino-4-fluorophenyl)ethanone: Contains a fluorine atom instead of chlorine.

    1-(3-Amino-4-methylphenyl)ethanone: Features a methyl group instead of chlorine.

Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical and biological properties, making it distinct from its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(3-amino-4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELXPDXOZXEXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380866
Record name 1-(3-amino-4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79406-57-8
Record name 1-(3-amino-4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Amino-4'-chloroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 39.8 g of 4-chloro-3-nitroacetophenone and 136 g of SnCl2.2H2O in 220 ml of concentrated HCl is stirred at room temperature for 0.5 hours. The reaction mixture warms spontaneously to 70° C. then cools. Toluene (200 ml) is added and the reaction mixture is made alkaline with 30% NaOH. Ether is added and the layers are separated. The aqueous layer is extracted twice more with ether, the organic layers are combined, dried, and evaporated. The solid residue is crystallized from benzene to yield 29.6 g of the title compound, melting point 104°-105° C.
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
136 g
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reactant
Reaction Step One
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Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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